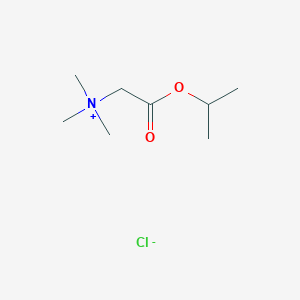

Betaine Isopropyl Ester Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Betaine Isopropyl Ester Chloride is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betaine Isopropyl Ester Chloride can be synthesized through the esterification of betaine with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves heating the carboxylic acid (betaine) and the alcohol (isopropyl alcohol) with a mineral acid catalyst to form the ester and water . The reaction is reversible, and the conditions such as temperature and time need to be optimized to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate and purify the compound . These methods ensure high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

The ester group in betaine isopropyl ester chloride is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the ester bond yields betaine hydrochloride and isopropyl alcohol .

-

Basic Hydrolysis : Forms betaine (trimethylglycine) and isopropyl chloride, with the reaction accelerated in aqueous alkaline media .

Thermal Decomposition Pathways

At temperatures >60°C, betaine-based esters decompose via:

Reactivity in Polymer Chemistry

This compound participates in ester-exchange reactions with hydroxyl-rich polymers like hydroxyethyl cellulose (HEC) and polyvinyl alcohol (PVA). Using carbonyl diimidazole (CDI) activation, it forms cationic polymers via ester linkages, enhancing antimicrobial properties .

Comparative Reactivity in Polymer Modification

| Polymer | Reaction Efficiency | Key Product Characteristics |

|---|---|---|

| HEC | High (DS = 0.8–1.2) | Water-soluble, cationic charge density |

| PVA | Moderate (DS = 0.5) | Cross-linked, insoluble films |

Partitioning Behavior in Aqueous Systems

In aqueous two-phase systems (ATPS) with salts or polymers, this compound partitions preferentially into the betaine-rich phase due to its hydrophilicity. Phase equilibria data for betaine-salt systems are summarized below:

Binodal Curve Data for {Betaine + K₂HPO₄ + H₂O} at 298.15 K

| Betaine (wt%) | K₂HPO₄ (wt%) |

|---|---|

| 5.81 | 42.92 |

| 14.85 | 29.87 |

| 23.65 | 19.56 |

Data fitted to Othmer-Tobias and Bancroft models with R² > 0.99

Antimicrobial Activity

Cationic derivatives of this compound exhibit dose-dependent antibacterial effects:

Cytotoxicity to L929 fibroblasts (IC₅₀ = 0.8–1.2 mg/mL) limits biomedical applications .

Industrial and Environmental Considerations

Applications De Recherche Scientifique

Betaine Isopropyl Ester Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.

Medicine: Research is ongoing to explore its therapeutic potential in treating certain medical conditions.

Industry: It is used in the production of polymers, coatings, and other industrial materials

Mécanisme D'action

The mechanism of action of Betaine Isopropyl Ester Chloride involves its ability to donate a methyl group via the enzyme betaine homocysteine methyltransferase (BHMT). This enzyme catalyzes the conversion of homocysteine to methionine and dimethylglycine (DMG), which plays a crucial role in various metabolic pathways . The compound’s effects are mediated through its interaction with molecular targets and pathways involved in methylation and osmoregulation.

Comparaison Avec Des Composés Similaires

Betaine Hydrochloride: Similar in structure but differs in its chloride ion and its use as a dietary supplement.

Choline Chloride: Another quaternary ammonium compound with similar methyl-donating properties but different applications.

Uniqueness: Its ability to participate in esterification and other reactions makes it valuable in various research and industrial contexts .

Activité Biologique

Betaine Isopropyl Ester Chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and cellular interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of a betaine moiety linked to an isopropyl ester group, contributing to its amphiphilic nature. This structure enhances its ability to interact with biological membranes, making it a candidate for antimicrobial and cytotoxic applications.

Antimicrobial Activity

Mechanism of Action

Betaine esters, including this compound, exhibit significant antimicrobial properties due to their ability to disrupt microbial membranes. The cationic charge of the betaine enhances electrostatic interactions with negatively charged bacterial membranes, leading to membrane destabilization and subsequent cell lysis. Studies have shown that compounds like B-14 (a betaine ester) demonstrate bactericidal effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with varying efficacy based on the alkyl chain length .

Efficacy Data

The bactericidal activity is influenced by the concentration and structure of the ester. For example, B-18 exhibited the highest activity with effective concentrations below 10 mM against Salmonella typhimurium and Candida albicans . Table 1 summarizes the antimicrobial efficacy of various betaine esters:

| Compound | Target Organism | Effective Concentration (mM) | Log Inactivation |

|---|---|---|---|

| B-10 | S. typhimurium | 20 | < 1 |

| B-14 | S. aureus | 5 | > 3.5 |

| B-16 | P. aeruginosa | 10 | > 3.5 |

| B-18 | C. albicans | 50 | > 3.5 |

Cytotoxic Effects

While exhibiting antimicrobial properties, this compound also shows cytotoxic effects on mammalian cells, which is a critical consideration for therapeutic applications. Research indicates that certain betaine esters can inhibit the growth of fibroblasts while effectively targeting bacterial cells . The cytotoxicity varies with the structure of the betaine ester; for instance, betaine esters derived from polyvinyl alcohol (PVA) showed significant cytotoxicity compared to those from hydroxyethyl cellulose (HEC) .

Case Studies

In controlled studies, exposure to higher concentrations of betaine esters resulted in observable cytotoxic effects on L929 mouse fibroblast cells, indicating a dose-dependent relationship between concentration and cellular viability .

Safety and Toxicological Profile

The safety profile of this compound has been evaluated in various contexts. In dermal absorption studies, compounds like cetyl betaine showed limited skin penetration but potential for sensitization in some individuals . Clinical case studies have reported allergic reactions to products containing betaine derivatives, emphasizing the need for caution in formulations intended for human use .

Propriétés

Formule moléculaire |

C8H18ClNO2 |

|---|---|

Poids moléculaire |

195.69 g/mol |

Nom IUPAC |

trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(2)11-8(10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

JAPCBMXNZAHKQY-UHFFFAOYSA-M |

SMILES canonique |

CC(C)OC(=O)C[N+](C)(C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.